molecular formula C9H12N2O B2603020 3-amino-N-phenylpropanamide CAS No. 57528-64-0

3-amino-N-phenylpropanamide

Cat. No.: B2603020
CAS No.: 57528-64-0
M. Wt: 164.208
InChI Key: JNWVYFVCBJPQTO-UHFFFAOYSA-N
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Description

3-amino-N-phenylpropanamide is an organic compound with the molecular formula C9H12N2O It is a derivative of propanamide, featuring an amino group and a phenyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-phenylpropanamide typically involves the reaction of 3-aminopropanoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-amino-N-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(hydroxyimino)-N-phenylpropanamide
  • 3-amino-N-(3-fluorophenyl)propanamide

Comparison

3-amino-N-phenylpropanamide is unique due to its specific structural features, such as the presence of both an amino group and a phenyl group attached to the propanamide backbone. This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the phenyl group can influence the compound’s ability to participate in aromatic substitution reactions, while the amino group can undergo various oxidation and reduction reactions.

Properties

IUPAC Name

3-amino-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWVYFVCBJPQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57528-64-0
Record name 3-amino-N-phenylpropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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